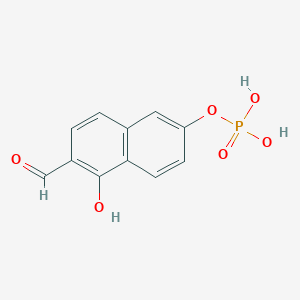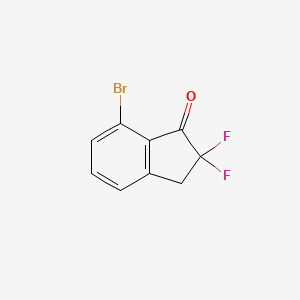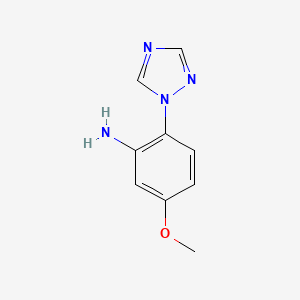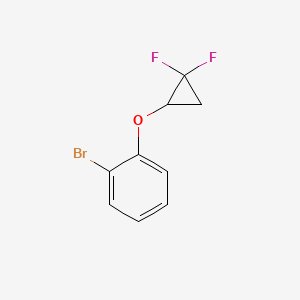![molecular formula C7H14N4O3 B13468127 Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- CAS No. 89260-78-6](/img/structure/B13468127.png)
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- is an organic compound with the molecular formula C7H14N4O3 and a molecular weight of 202.21 g/mol . This compound is a derivative of propanamide and contains two amino groups and two oxoethyl groups, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- can be synthesized through several methods. One common synthetic route involves the reaction of propanamide with ethylenediamine and glyoxal under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods
In industrial settings, the production of propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions typically result in the formation of new amide or amine derivatives.
Applications De Recherche Scientifique
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its amino and oxo groups allow it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler derivative with a single amide group.
Ethylenediamine: Contains two amino groups but lacks the oxoethyl groups.
Glyoxal: Contains two oxo groups but lacks the amide and amino functionalities.
Uniqueness
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- is unique due to its combination of amino and oxoethyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions and transformations.
Propriétés
Numéro CAS |
89260-78-6 |
|---|---|
Formule moléculaire |
C7H14N4O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-[bis(2-amino-2-oxoethyl)amino]propanamide |
InChI |
InChI=1S/C7H14N4O3/c1-4(7(10)14)11(2-5(8)12)3-6(9)13/h4H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H2,10,14) |
Clé InChI |
UKUIQBWTYSVSKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)N(CC(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)

![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)

![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)







